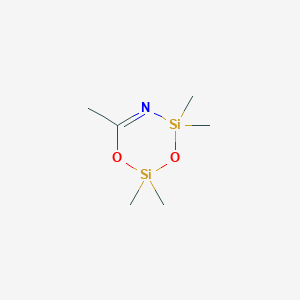
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline is a unique organosilicon compound characterized by its distinctive structure, which includes multiple methyl groups and a dioxazadisiline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline typically involves the reaction of silanes with appropriate nitrogen-containing ligands under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the dioxazadisiline ring. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or reduce the oxidation state of the silicon atom.
Substitution: This reaction can replace one or more of the methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of novel organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in medical devices.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline exerts its effects involves interactions with various molecular targets. The presence of multiple methyl groups and the dioxazadisiline ring can influence its reactivity and binding affinity to different substrates. Pathways involved may include the formation of stable complexes with metal ions or the activation of specific enzymes in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound is used as a monomer for polymer synthesis and has a similar structural motif with multiple methyl groups.
Heptane, 2,2,4,6,6-pentamethyl-: This compound shares the pentamethyl structure but lacks the dioxazadisiline ring.
Uniqueness
The uniqueness of 2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline lies in its dioxazadisiline ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable compound for specialized applications in various scientific and industrial fields.
Properties
CAS No. |
39720-57-5 |
|---|---|
Molecular Formula |
C6H15NO2Si2 |
Molecular Weight |
189.36 g/mol |
IUPAC Name |
2,2,4,4,6-pentamethyl-1,3,5,2,4-dioxazadisiline |
InChI |
InChI=1S/C6H15NO2Si2/c1-6-7-10(2,3)9-11(4,5)8-6/h1-5H3 |
InChI Key |
GPCRRFCVAQYZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=N[Si](O[Si](O1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















